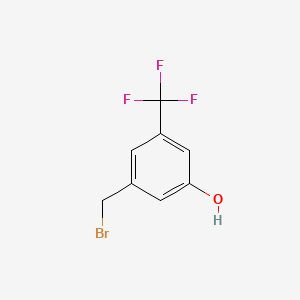

3-(Bromomethyl)-5-(trifluoromethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

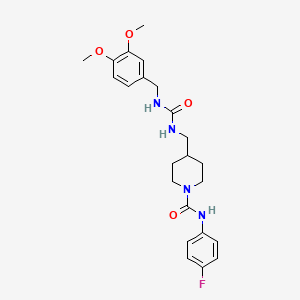

3-(Bromomethyl)-5-(trifluoromethyl)phenol (BTMCP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BTMCP is a phenolic compound that contains a bromine and trifluoromethyl group, making it highly reactive and useful in many chemical reactions. In

Scientific Research Applications

Synthesis and Spectroelectrochemical Properties

3-(Bromomethyl)-5-(trifluoromethyl)phenol serves as a crucial intermediate in the synthesis of complex compounds. For instance, it was used in the preparation of novel phthalocyanines with specific groups at peripheral positions. These compounds exhibited metal-based or ligand-based electron transfer properties, making them potentially applicable in electrochemical technologies. The spectroelectrochemical properties of these compounds were meticulously studied, indicating their practicality in various scientific fields (Aktaş Kamiloğlu et al., 2018).

Synthesis and Purity Optimization

The compound is recognized as a significant intermediate in the pharmaceutical and pesticide industries. Research has focused on optimizing the synthesis process to improve yield and purity, ensuring the production of high-quality intermediates for further applications (Zhang Zhi-hai, 2010).

O-Trifluoromethylation of Phenols

The compound is involved in the O-trifluoromethylation of phenols, a method that allows the construction of functionalized trifluoromethoxybenzenes and trifluoromethylthiolated arenes. This approach is notable for its use of accessible and inexpensive reagents, highlighting its practicality and the potential for widespread application in various domains (Zhou et al., 2016).

DNA Binding and Urease Inhibition Studies

The compound plays a role in the synthesis of specific chalcones, which were found to interact strongly with DNA through intercalation mode. Furthermore, these synthesized compounds exhibit urease inhibition and antioxidant potential, emphasizing their potential in pharmaceutical research and drug development (Rasool et al., 2021).

Catalytic and Biocatalytic Applications

Research has also explored the catalytic and biocatalytic trifluoromethylation of phenols using the compound, demonstrating its utility in the creation of organofluorine compounds. These compounds are crucial in a wide range of applications, including advanced materials, polymers, agrochemicals, and pharmaceuticals. The methodologies employed highlight the compound's versatility and the potential for its use in mild and ecologically friendly processes (Simon et al., 2016).

Mechanism of Action

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of “3-(Bromomethyl)-5-(trifluoromethyl)phenol”. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Biochemical Pathways

Trifluoromethylated compounds have been found to possess special activities .

Pharmacokinetics

The presence of the trifluoromethyl group can significantly change the physicochemical and biological properties of organic molecules .

Result of Action

The trifluoromethyl group has been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Action Environment

The stability and reactivity of trifluoromethylated compounds can be influenced by factors such as ph, temperature, and the presence of other chemical species .

properties

IUPAC Name |

3-(bromomethyl)-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-4-5-1-6(8(10,11)12)3-7(13)2-5/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSLBTMSQZATMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-5-(trifluoromethyl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)

![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)

![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2631297.png)

![6-(Thiophen-3-yl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2631301.png)

![5-(cyclopentylacetyl)-3-{[(2-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2631302.png)

![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)

![Tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate](/img/structure/B2631305.png)

![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)

![4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2631311.png)

![2-Cyclopropyl-5-[(4-pyridazin-3-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2631313.png)